

# Senolytics in Ophthalmology: A Comparative Analysis of UBX1325 and Other Emerging Therapies

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Compound of Interest		
Compound Name:	UBX1325	
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The landscape of treating retinal diseases is on the cusp of a paradigm shift, with senolytic drugs emerging as a novel therapeutic strategy. These drugs target and eliminate senescent cells, which accumulate in aging tissues and contribute to the pathology of diseases like diabetic macular edema (DME) and wet age-related macular degeneration (AMD). At the forefront of this innovation is **UBX1325**, a potent and selective Bcl-xL inhibitor. This guide provides a detailed comparison of the efficacy of **UBX1325** with other notable senolytic agents, supported by available experimental data.

Cellular senescence, a state of irreversible cell-cycle arrest, is increasingly implicated in the pathogenesis of various age-related eye diseases.[1] Senescent cells secrete a pro-inflammatory cocktail of cytokines, chemokines, and growth factors, collectively known as the senescence-associated secretory phenotype (SASP), which can disrupt tissue homeostasis and drive disease progression.[2] Senolytics, by selectively inducing apoptosis in these senescent cells, offer a promising approach to modify the course of these diseases.[2]

#### **UBX1325:** A Frontrunner in Ocular Senolytics

**UBX1325** is a small molecule inhibitor of B-cell lymphoma-extra-large (Bcl-xL), an anti-apoptotic protein that senescent cells rely on for survival.[3] By inhibiting Bcl-xL, **UBX1325** selectively triggers apoptosis in senescent cells, thereby reducing inflammation and vascular leakage in the retina.[3] This targeted approach has shown significant promise in clinical trials for DME and wet AMD.



#### **Clinical Efficacy of UBX1325**

**UBX1325** has been evaluated in several clinical trials, demonstrating both a favorable safety profile and encouraging efficacy results.

Diabetic Macular Edema (DME):

The Phase 2 BEHOLD study, a multicenter, randomized, double-masked, sham-controlled trial, evaluated a single intravitreal injection of 10 µg **UBX1325** in patients with DME who were not optimally responding to anti-VEGF therapy.[4][5] The study met its primary efficacy endpoint, showing a statistically significant improvement in Best Corrected Visual Acuity (BCVA).[5]

The subsequent Phase 2b ASPIRE study, a multicenter, randomized, double-masked, active-controlled trial, compared **UBX1325** to aflibercept, a standard-of-care anti-VEGF treatment.[6] Patients were randomized to receive either 10 µg of **UBX1325** or 2 mg of aflibercept.[6] While **UBX1325** did not meet the primary endpoint of non-inferiority to aflibercept at weeks 20 and 24, it did demonstrate non-inferiority by week 36.[7]

Wet Age-Related Macular Degeneration (AMD):

The Phase 2 ENVISION study evaluated **UBX1325** in patients with wet AMD. The trial, however, did not meet its primary endpoint of non-inferiority to aflibercept in terms of BCVA change at 24 weeks.[5]

# Comparative Efficacy of Senolytic Drugs in Eye Disease

While **UBX1325** is the most clinically advanced senolytic for ocular diseases, several other compounds are under investigation, primarily at the preclinical stage. A direct comparison of clinical efficacy is therefore limited. The following table summarizes the available data for **UBX1325** and other notable senolytics.



Drug/Compou nd	Target	Indication(s)	Key Efficacy Findings	Development Stage
UBX1325	Bcl-xL	DME, Wet AMD	DME: Statistically significant improvement in BCVA in Phase 2. Non-inferior to aflibercept at 36 weeks in Phase 2b.[5][7]	Phase 2
Navitoclax (ABT- 263)	Bcl-2, Bcl-xL, Bcl-w	Cancer, Fibrosis	Preclinical studies suggest potential in reducing fibrosis. [8] No specific clinical data in eye disease.	Preclinical (for eye disease)
Dasatinib + Quercetin (D+Q)	Multiple Tyrosine Kinases (Dasatinib), PI3K/Serpines (Quercetin)	Idiopathic Pulmonary Fibrosis, Chronic Kidney Disease	Preclinical (Dry AMD): Alleviated retinal degeneration in a mouse model.[9] [10] Preclinical (Wet AMD): Reduced choroidal neovascularizatio n in a rat model. [11]	Preclinical (for eye disease)
Fisetin	Flavonoid with multiple targets	Various age- related diseases	Preclinical (Glaucoma): Improved retinal function and reduced	Preclinical (for eye disease)



intraocular

pressure in a

mouse model.

[12] Preclinical

(Retinal

Protection):

Attenuated

oxidative stress-

induced damage

in retinal pigment

epithelial cells.

[13]

## **Experimental Protocols UBX1325 Clinical Trials**

BEHOLD Study (Phase 2a in DME) (NCT04857996):[4]

- Design: Multicenter, randomized, double-masked, sham-controlled study.
- Participants: Patients with DME who had a suboptimal response to prior anti-VEGF therapy.
- Intervention: A single intravitreal injection of 10 μg **UBX1325** or a sham injection.
- Primary Endpoints: Safety and tolerability; change from baseline in BCVA at 24 weeks.
- Secondary Endpoints: Change in central subfield thickness (CST), and the proportion of patients not requiring rescue anti-VEGF therapy.

ASPIRE Study (Phase 2b in DME) (NCT06011798):[6]

- Design: Multicenter, randomized, double-masked, active-controlled study.
- Participants: Patients with DME who had residual visual acuity deficits despite prior anti-VEGF treatment. All participants received three "run-in" doses of aflibercept before randomization.



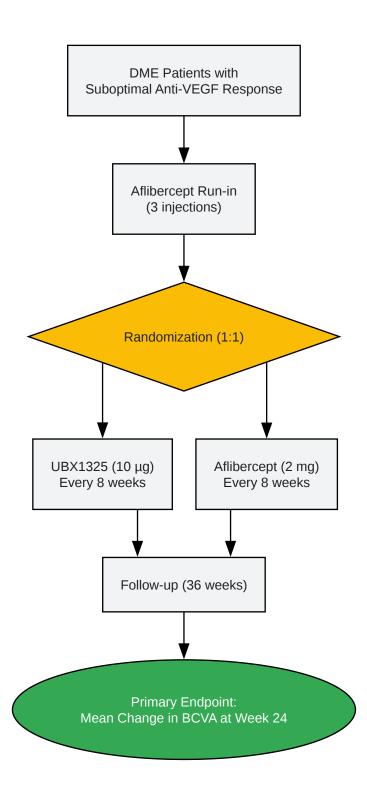
- Intervention: Intravitreal injections of 10 μg **UBX1325** or 2 mg aflibercept every eight weeks for six months.
- Primary Endpoint: Mean change from baseline in BCVA at week 24.
- Secondary Endpoints: Change in BCVA over time and change in CST from baseline to week 24.

### **Signaling Pathways and Experimental Workflows**

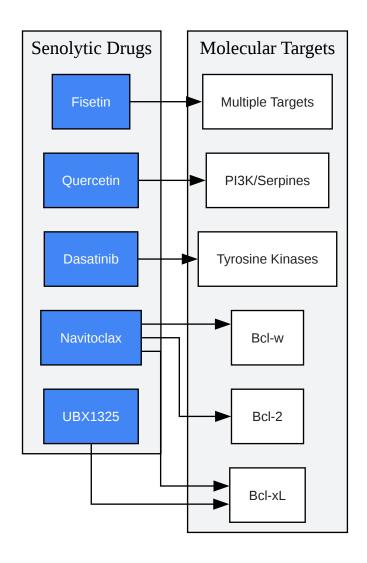
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.











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